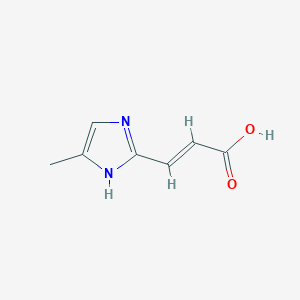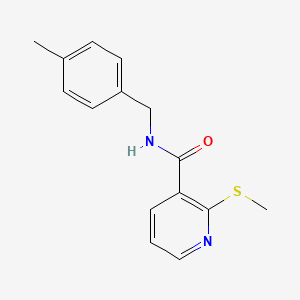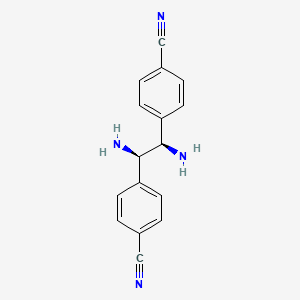
3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid is a synthetic organic compound that features a dichlorophenyl group, a phenyl-tetrazole moiety, and an acrylic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the dichlorophenyl intermediate: Starting with a chlorination reaction of a phenyl compound to introduce the dichloro groups.
Synthesis of the phenyl-tetrazole moiety: This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Coupling of intermediates: The final step involves coupling the dichlorophenyl intermediate with the phenyl-tetrazole moiety under specific conditions to form the acrylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tetrazole rings.
Reduction: Reduction reactions could target the acrylic acid moiety or the dichlorophenyl group.
Substitution: The dichlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve binding to enzymes or receptors, altering their activity, or interfering with cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetrazol-1-yl)propionic acid
- 3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetrazol-1-yl)butyric acid
Uniqueness
The unique combination of the dichlorophenyl group, phenyl-tetrazole moiety, and acrylic acid backbone distinguishes 3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid from other similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity that could be advantageous in various applications.
特性
分子式 |
C16H10Cl2N4O2 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
(Z)-3-(3,4-dichlorophenyl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H10Cl2N4O2/c17-12-7-6-10(8-13(12)18)9-14(16(23)24)22-15(19-20-21-22)11-4-2-1-3-5-11/h1-9H,(H,23,24)/b14-9- |
InChIキー |
GPOIOLNYIRMVIC-ZROIWOOFSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NN=NN2/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


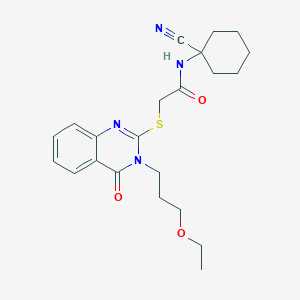
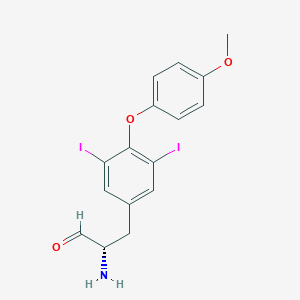
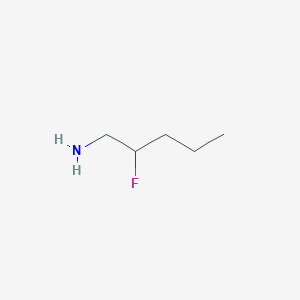
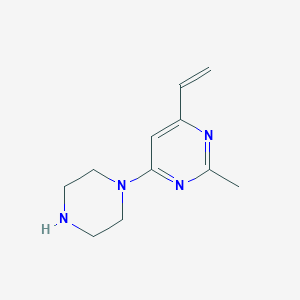
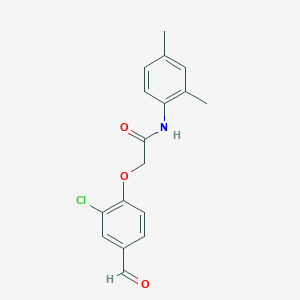
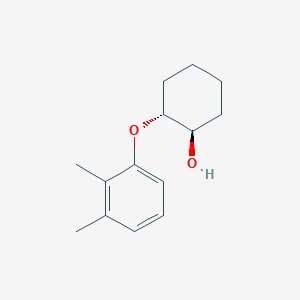

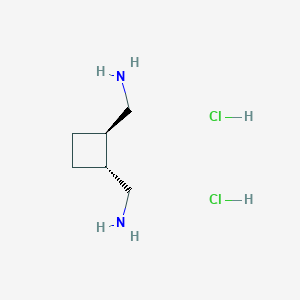
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)

